molecular formula C19H19BrN4O4S B11830311 N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide

N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide

Cat. No.: B11830311
M. Wt: 479.3 g/mol
InChI Key: OWAMXYMYOVLIND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N’-(phenylmethyl)sulfamide involves several steps. One common method starts with the reaction of ethylene glycol mono-tert-butyl ether with N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The compound is often produced in bulk quantities for use in various applications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N’-(phenylmethyl)sulfamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated products .

Scientific Research Applications

N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N’-(phenylmethyl)sulfamide has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N’-(phenylmethyl)sulfamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N’-(phenylmethyl)sulfamide include:

Uniqueness

What sets N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N’-(phenylmethyl)sulfamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C19H19BrN4O4S

Molecular Weight

479.3 g/mol

IUPAC Name

2-[6-(benzylsulfamoylamino)-5-(4-bromophenyl)pyrimidin-4-yl]oxyethanol

InChI

InChI=1S/C19H19BrN4O4S/c20-16-8-6-15(7-9-16)17-18(21-13-22-19(17)28-11-10-25)24-29(26,27)23-12-14-4-2-1-3-5-14/h1-9,13,23,25H,10-12H2,(H,21,22,24)

InChI Key

OWAMXYMYOVLIND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)NC2=C(C(=NC=N2)OCCO)C3=CC=C(C=C3)Br

Origin of Product

United States

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